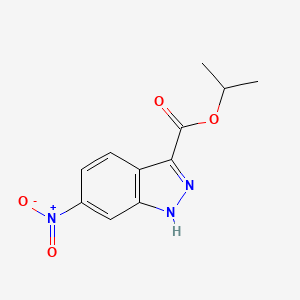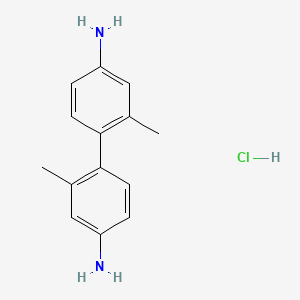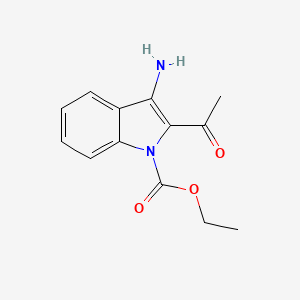
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a trifluoromethyl group, which is known for its unique properties, such as high electronegativity and lipophilicity. These properties make the compound valuable in various applications, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-(Trifluormethyl)-1,2,3,4-Tetrahydrochinolin-3-carbonsäure umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren VorproduktenDie Reaktionsbedingungen umfassen oft die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab. Die industrielle Produktion verwendet häufig optimierte Reaktionsbedingungen und fortschrittliche Reinigungsverfahren, um eine qualitativ hochwertige Produktion zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-(Trifluormethyl)-1,2,3,4-Tetrahydrochinolin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion umfasst in der Regel die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Gängige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.
Häufige Reagenzien und Bedingungen
Die Reaktionen erfordern oft bestimmte Bedingungen, wie z. B.:
Oxidation: Saure oder basische Bedingungen, erhöhte Temperaturen.
Reduktion: Wasserfreie Bedingungen, niedrige Temperaturen.
Substitution: Inerte Atmosphäre, spezifische Lösungsmittel wie Tetrahydrofuran oder Diethylether.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolinderivate liefern, während die Reduktion Tetrahydrochinolinderivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
8-(Trifluormethyl)-1,2,3,4-Tetrahydrochinolin-3-carbonsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Wird als potenzieller Wirkstoffkandidat untersucht, da er einzigartige chemische Eigenschaften aufweist.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 8-(Trifluormethyl)-1,2,3,4-Tetrahydrochinolin-3-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielen. Die Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, mit biologischen Molekülen zu interagieren, wodurch möglicherweise Enzyme oder Rezeptoren gehemmt werden, die an Krankheitswegen beteiligt sind. Die genauen molekularen Ziele und Pfade können je nach spezifischer Anwendung variieren .
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die 8-(Trifluormethyl)-1,2,3,4-Tetrahydrochinolin-3-carbonsäure ähneln, umfassen:
Trifluormethylchinolinderivate: Diese Verbindungen teilen die Trifluormethylgruppe und die Chinolinstruktur.
Fluorierte Chinoline: Diese Verbindungen enthalten Fluoratome und weisen ähnliche chemische Eigenschaften auf
Einzigartigkeit
Was 8-(Trifluormethyl)-1,2,3,4-Tetrahydrochinolin-3-carbonsäure auszeichnet, ist seine spezifische Kombination aus der Trifluormethylgruppe und der Tetrahydrochinolinstruktur. Diese einzigartige Kombination verleiht ihr besondere chemische und biologische Eigenschaften, die sie für verschiedene Anwendungen wertvoll machen .
Eigenschaften
Molekularformel |
C11H10F3NO2 |
|---|---|
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-2-6-4-7(10(16)17)5-15-9(6)8/h1-3,7,15H,4-5H2,(H,16,17) |
InChI-Schlüssel |
SXRAEMOCUFNRLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC2=C1C=CC=C2C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)








![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)




